Pyrazolo[1,5-A]pyridin-3-ylboronic acid
Overview
Description
Pyrazolo[1,5-A]pyridin-3-ylboronic acid is a useful research compound. Its molecular formula is C7H7BN2O2 and its molecular weight is 161.96 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds, such as pyrazolo[3,4-b]pyridine derivatives, have been shown to inhibit tropomyosin receptor kinases (trks), which are associated with the proliferation and differentiation of cells .
Mode of Action
It’s worth noting that related compounds have been shown to inhibit trka, a subtype of trks . This inhibition is likely due to the compound’s ability to occupy the ATP pocket of the kinase .
Biochemical Pathways
The inhibition of trks by similar compounds can trigger downstream signal transduction pathways, including ras/erk, plc-γ, and pi3k/akt, which are associated with the proliferation, differentiation, and survival of cells .
Result of Action
The inhibition of trks by similar compounds can lead to the suppression of cell proliferation and differentiation .
Biochemical Analysis
Biochemical Properties
Pyrazolo[1,5-A]pyridin-3-ylboronic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, this compound can form reversible covalent bonds with biomolecules containing hydroxyl or amino groups, leading to the modulation of their biochemical properties .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, it can modulate the expression of genes involved in critical cellular functions, thereby affecting overall cell behavior .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules at the molecular level. It can bind to enzymes, leading to their inhibition or activation. This binding often occurs at the active site of the enzyme, where this compound forms a covalent bond with the catalytic residues, thereby blocking substrate access. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in determining its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its biochemical activity. Long-term exposure to this compound has been associated with alterations in cellular processes, including changes in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as promoting cell proliferation and enhancing metabolic activity. At higher doses, this compound can induce toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, where a specific dosage range elicits the desired biochemical response without causing significant toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can be metabolized by specific enzymes, leading to the formation of active or inactive metabolites. These metabolic pathways play a crucial role in determining the overall pharmacokinetics and pharmacodynamics of this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. This compound can be transported across cell membranes via active or passive transport mechanisms, and its distribution within tissues can affect its overall biochemical activity .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. This subcellular localization is essential for the compound’s interaction with specific biomolecules and its overall biochemical effects .
Properties
IUPAC Name |
pyrazolo[1,5-a]pyridin-3-ylboronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BN2O2/c11-8(12)6-5-9-10-4-2-1-3-7(6)10/h1-5,11-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHIVIXSDBZREFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=CC=CN2N=C1)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80717003 | |
Record name | Pyrazolo[1,5-a]pyridin-3-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80717003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1238337-01-3 | |
Record name | Pyrazolo[1,5-a]pyridin-3-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80717003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.